
MEthyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical with the molecular formula C12H17BO2 . It is also known as a pinacol ester of phenylboronic acid . At room temperature, it appears as a colorless oily substance . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a boron atom at its core, surrounded by various organic groups. The empirical formula is C7H15BO3 . The molecular weight is 158.00 . The SMILES string representation is COB1OC©©C©©O1 .Physical and Chemical Properties Analysis
This compound has a density of 0.9642 g/mL at 25 °C . Its refractive index is 1.4096 . It has a flash point of 108°F . It is sensitive to moisture .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been used as an intermediate in the synthesis of boric acid ester compounds with benzene rings. These compounds are obtained through a substitution reaction and their structures are analyzed using FTIR, NMR, mass spectrometry, and X-ray diffraction. Density Functional Theory (DFT) is also employed for molecular structure calculation, which aligns with the crystal structures from X-ray diffraction (Huang et al., 2021).
Applications in Detection and Analysis
- Another significant application is in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes, with variations, demonstrate different fluorescence responses towards H2O2, which is valuable for biochemical and medical analysis (Lampard et al., 2018).
Chemical Modification and Stability Improvement
- The compound is also modified to improve stability and functionality. For example, prochelators with a boronate group have been developed that release chelators under oxidative stress, useful in cellular protection against oxidative damage. These modifications result in increased hydrolytic stability and improved cytoprotection efficiency (Wang & Franz, 2018).
Catalytic and Reaction Studies
- In the field of organic synthesis, the compound plays a role in catalytic reactions and as a reactant in the synthesis of various organic compounds. This includes its use in the synthesis of boronate esters, and its involvement in reactions leading to the creation of new organic molecules, demonstrating its versatility in synthetic chemistry (Clegg et al., 1996).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that boronic acid derivatives like bs-33937 are often used in organic synthesis, suggesting that their targets could be a wide range of organic compounds .
Mode of Action
BS-33937, as a boronic acid derivative, is likely to interact with its targets through the boron atom. Boronic acids are known to form reversible covalent complexes with compounds containing hydroxyl groups, such as alcohols and carboxylic acids . This property makes them useful in various chemical reactions, including C-C bond formation, oxidation, and reduction reactions .
Biochemical Pathways
Given its chemical structure and properties, it can be inferred that it may play a role in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units .
Pharmacokinetics
As a boronic acid derivative, it is likely to have good bioavailability due to its ability to form reversible covalent complexes with biological molecules .
Result of Action
It is known that boronic acid derivatives like bs-33937 are often used in organic synthesis, suggesting that they may facilitate the formation of new organic compounds .
Action Environment
The action, efficacy, and stability of BS-33937 are likely to be influenced by various environmental factors. For instance, it is known to be moisture sensitive, suggesting that it should be stored in a cool, dry, and well-ventilated condition . Furthermore, its flammability indicates that it should be kept away from ignition sources .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Methyl 5-methoxy-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate are largely determined by its unique structure. The compound’s methoxy and dioxaborolane groups allow it to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence the function of these biomolecules, potentially altering biochemical reactions in significant ways .
Cellular Effects
This compound can have a variety of effects on cells. It can influence cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . The specific effects can vary depending on the type of cell and the context in which the compound is introduced .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanisms depend on the biochemical context and the specific biomolecules involved .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with dosage. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. Targeting signals or post-translational modifications can direct the compound to specific compartments or organelles .
Propiedades
IUPAC Name |
methyl 5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)12-8-7-10(18-5)9-11(12)13(17)19-6/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZVAYMNDDCGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
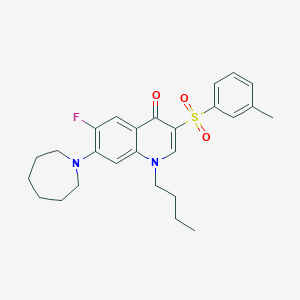
![(2E)-3-oxo-N-(pyrimidin-2-yl)-2-{[(pyrimidin-2-yl)amino]methylidene}butanamide](/img/structure/B2362243.png)
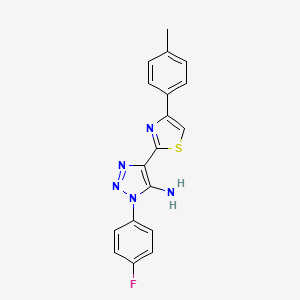
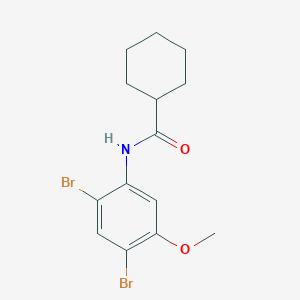



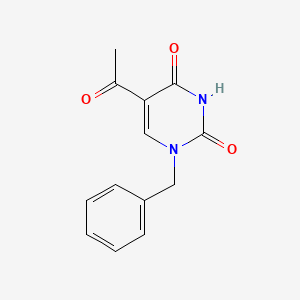
![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2362256.png)
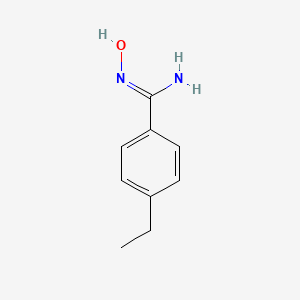

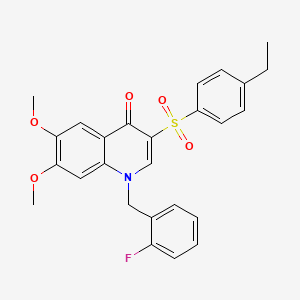
![Ethyl 2-(acetylamino)-6-bromo-7-[3-(tert-butylamino)-2-hydroxypropoxy]-1-benzothiophene-3-carboxylate](/img/structure/B2362261.png)
![4-[4-(1H-imidazol-1-yl)phenyl]-1,2,3-thiadiazole](/img/structure/B2362265.png)
